![molecular formula C6H10BrNO B1280899 3-Bromo-1-methyl-2-piperidone CAS No. 49785-85-5](/img/structure/B1280899.png)
3-Bromo-1-methyl-2-piperidone
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Overview
Description
“3-Bromo-1-methyl-2-piperidone” is an organic compound with a molecular weight of 192.054 g/mol . It is used in various applications including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
Piperidines, which include “3-Bromo-1-methyl-2-piperidone”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “3-Bromo-1-methyl-2-piperidone” is C6H10BrNO . The average mass is 192.054 Da and the monoisotopic mass is 190.994568 Da .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The density of “3-Bromo-1-methyl-2-piperidone” is 1.496±0.06 g/cm3 . The boiling point is 265.9±33.0 ºC (760 Torr) . The flash point is 114.6±25.4 ºC .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives includes substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Drug Designing
Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . They are used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antimicrobial Applications
Piperidine derivatives also show antimicrobial properties . They are used in the development of drugs to combat various microbial infections .
Analgesic Applications
Piperidine derivatives are used as analgesic agents . They are used in the development of drugs to relieve pain .
Anti-inflammatory Applications
Piperidine derivatives are used as anti-inflammatory agents . They are used in the development of drugs to reduce inflammation .
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents . They are used in the development of drugs to treat psychiatric disorders .
Anticoagulant Applications
Piperidine derivatives are used as anticoagulant agents . They are used in the development of drugs to prevent blood clotting .
Mechanism of Action
Future Directions
Piperidines, including “3-Bromo-1-methyl-2-piperidone”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing area of research . This includes the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
3-bromo-1-methylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLQVAFWJZKTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-2-piperidone | |
CAS RN |
49785-85-5 |
Source
|
Record name | 3-bromo-1-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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